Tiglyl carnitine

Vue d'ensemble

Description

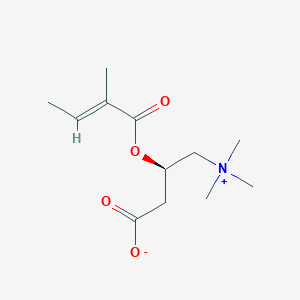

La tiglyl carnitine est une acylcarnitine, plus précisément un ester de l'acide tiglique et de la carnitine. Les acylcarnitines sont une classe de composés qui jouent un rôle crucial dans le transport des acides gras vers les mitochondries pour la bêta-oxydation. La this compound est impliquée dans le métabolisme des acides aminés à chaîne ramifiée, en particulier l'isoleucine .

Applications De Recherche Scientifique

La tiglyl carnitine a plusieurs applications en recherche scientifique :

Mécanisme d'action

La this compound exerce ses effets en participant au transport des acides gras vers les mitochondries pour la bêta-oxydation. Elle agit comme une molécule de transport, facilitant le mouvement des acides gras à travers la membrane mitochondriale. Les cibles moléculaires impliquées comprennent les enzymes acyltransférases de la carnitine, qui catalysent le transfert de groupes acyles de la this compound vers la coenzyme A, formant des dérivés acyl-CoA qui pénètrent dans le cycle de l'acide citrique .

Mécanisme D'action

- Its primary targets are enzymes involved in branched-chain amino acid metabolism, particularly the branched-chain ketoacid dehydrogenase complex and branched-chain aminotransferase .

- It likely plays a role in fatty acid metabolism by donating an acetyl group during transport into the mitochondrial matrix, where fatty acid metabolism occurs .

- Accumulation of tiglyl-carnitine may occur in certain metabolic disorders, such as 17-β-hydroxy-steroid dehydrogenase type 10 deficiency and 3-ketothiolase deficiency .

Target of Action

Pharmacokinetics

Result of Action

Action Environment

Analyse Biochimique

Biochemical Properties

Tiglyl Carnitine is involved in the catabolic pathway of branched-chain amino acids. The first reaction in this pathway is a reversible transamination that converts branched-chain amino acids into branched-chain ketoacids, catalyzed by branched-chain aminotransferase . This process involves this compound and other biomolecules, indicating its crucial role in biochemical reactions.

Cellular Effects

It is known that carnitine and its derivatives, including this compound, play a key role in the metabolism of fatty acids . They facilitate the transport of long-chain fatty acids from the cytoplasm across the inner mitochondrial membrane, which influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its role as a carrier for the transport of long-chain fatty acids from the cytoplasm across the inner mitochondrial membrane . This process is crucial for the conversion of these fatty acids into energy via β-oxidation . This compound exerts its effects at the molecular level through binding interactions with biomolecules, potentially influencing enzyme activity and changes in gene expression.

Temporal Effects in Laboratory Settings

It is known that acylcarnitines, including this compound, are important in the metabolism of branched-chain amino acids .

Dosage Effects in Animal Models

It is known that dietary supplements of L-carnitine, a related compound, at dose rates of 20 to 500 mg/kg feed, raise plasma L-carnitine levels in domestic and laboratory animals .

Metabolic Pathways

This compound is involved in the catabolic pathway of branched-chain amino acids . This pathway involves the conversion of branched-chain amino acids into branched-chain ketoacids, a process in which this compound plays a crucial role.

Transport and Distribution

This compound, like other acylcarnitines, is involved in the transport of acyl-groups from the cytoplasm into the mitochondria . This process is crucial for the breakdown of these groups to produce energy.

Subcellular Localization

It is known that carnitine and its derivatives are involved in the transport of long-chain fatty acids across the inner mitochondrial membrane , suggesting that this compound may also be localized to the mitochondria.

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La tiglyl carnitine peut être synthétisée par estérification de l'acide tiglique avec la carnitine. La réaction implique généralement l'utilisation d'un catalyseur tel que l'acide sulfurique ou l'acide p-toluènesulfonique sous reflux. Le mélange réactionnel est ensuite purifié par des techniques telles que la recristallisation ou la chromatographie .

Méthodes de production industrielle

La production industrielle de la this compound suit des voies de synthèse similaires mais à plus grande échelle. Le procédé implique l'estérification de l'acide tiglique avec la carnitine en utilisant des catalyseurs et des solvants de qualité industrielle. Le produit est ensuite purifié par chromatographie ou cristallisation à grande échelle pour assurer une pureté et un rendement élevés .

Analyse Des Réactions Chimiques

Types de réactions

La tiglyl carnitine subit plusieurs types de réactions chimiques, notamment :

Oxydation : La this compound peut être oxydée pour former divers métabolites.

Réduction : Elle peut être réduite pour former différents dérivés d'acylcarnitine.

Substitution : La this compound peut subir des réactions de substitution où le groupe tiglyl est remplacé par d'autres groupes acyles

Réactifs et conditions usuelles

Les réactifs couramment utilisés dans ces réactions comprennent des oxydants comme le permanganate de potassium et des réducteurs comme le borohydrure de sodium. Les réactions sont généralement effectuées sous des conditions contrôlées de température et de pH pour assurer la spécificité et le rendement .

Principaux produits formés

Les principaux produits formés à partir de ces réactions comprennent divers dérivés d'acylcarnitine, qui jouent des rôles importants dans les voies métaboliques. Par exemple, l'oxydation de la this compound peut conduire à la formation de métabolites impliqués dans le cycle de l'acide citrique .

Comparaison Avec Des Composés Similaires

Composés similaires

Propionyl carnitine : Une autre acylcarnitine impliquée dans le métabolisme des acides aminés à chaîne ramifiée.

Butyryl carnitine : Impliquée dans le transport de l'acide butyrique vers les mitochondries.

Acétyl carnitine : Joue un rôle dans le transport des groupes acétyles vers les mitochondries

Unicité

La tiglyl carnitine est unique en raison de son implication spécifique dans le métabolisme de l'isoleucine et de son rôle de biomarqueur pour certains troubles métaboliques. Sa structure, qui comprend un groupe tiglyl, la distingue des autres acylcarnitines et contribue à ses fonctions métaboliques spécifiques .

Propriétés

IUPAC Name |

(3R)-3-[(E)-2-methylbut-2-enoyl]oxy-4-(trimethylazaniumyl)butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO4/c1-6-9(2)12(16)17-10(7-11(14)15)8-13(3,4)5/h6,10H,7-8H2,1-5H3/b9-6+/t10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WURBQCVBQNMUQT-OLKPEBQYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C(C)C(=O)OC(CC(=O)[O-])C[N+](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C(\C)/C(=O)O[C@H](CC(=O)[O-])C[N+](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701316966 | |

| Record name | Tiglylcarnitine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701316966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Tiglylcarnitine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002366 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

64681-36-3 | |

| Record name | Tiglylcarnitine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=64681-36-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tiglylcarnitine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701316966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tiglylcarnitine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002366 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does tiglyl carnitine relate to dietary intake, specifically dairy consumption?

A2: Research indicates that this compound levels can reflect dairy intake. A study comparing metabolomic profiles with dietary questionnaires identified this compound as a potential marker for dairy consumption. [] This association was replicated across two large and diverse populations, strengthening the evidence. []

Q2: What role does this compound play in muscle metabolism and its potential impact in conditions like aneurysmal subarachnoid hemorrhage (aSAH)?

A4: A study exploring the effects of high-protein diets and neuromuscular electrical stimulation after aSAH found that decreased levels of this compound correlated with protein intake and muscle volume preservation. [] While the exact mechanisms are still being investigated, this suggests that this compound might be involved in the metabolic processes related to muscle protein synthesis and breakdown, particularly in response to interventions like high protein intake. []

Q3: Are there any known genetic factors influencing this compound levels?

A5: Research has identified a specific haplotype on chromosome 4q21.1 associated with lower serum this compound concentrations. [] This haplotype spans genes like FAM47E and SHROOM3, which are linked to kidney function and cellular processes. [] This finding suggests a potential genetic influence on this compound levels and its downstream effects on various metabolic pathways. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Chloro-5-[2-[2-(4-ethoxyphenoxy)ethoxy]ethoxy]-1,3-dimethylbenzene](/img/structure/B1659271.png)

![1-Methoxy-3-[4-[3-(trifluoromethyl)phenoxy]butoxy]benzene](/img/structure/B1659274.png)

![(5Z)-5-[(3-chloro-4-ethoxy-5-methoxyphenyl)methylidene]-1-(2-fluorophenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B1659275.png)

![1-Butan-2-yl-4-[2-[2-(4-methoxyphenoxy)ethoxy]ethoxy]benzene](/img/structure/B1659276.png)

![N-[4-(4-benzoyl-1-piperazinyl)phenyl]-3-(2-furyl)acrylamide](/img/structure/B1659280.png)

![1-Chloro-4-[4-(4-ethoxyphenoxy)butylsulfanyl]benzene](/img/structure/B1659282.png)

![1-Chloro-4-[3-(4-ethoxyphenoxy)propylsulfanyl]benzene](/img/structure/B1659283.png)

![2-Methoxy-4-methyl-1-[3-(5-methyl-2-propan-2-ylphenoxy)propoxy]benzene](/img/structure/B1659287.png)

![1-Ethoxy-2-[2-[2-(2-prop-2-enylphenoxy)ethoxy]ethoxy]benzene](/img/structure/B1659288.png)

![1,3-Dichloro-2-[2-(2-ethoxyphenoxy)ethoxy]benzene](/img/structure/B1659289.png)

![2-(4-Chlorophenyl)-2-[(4-fluorophenyl)methyl]-1H-indene-1,3(2H)-dione](/img/structure/B1659290.png)

![2-Bromo-1-[3-(4-ethoxyphenoxy)propoxy]-4-methylbenzene](/img/structure/B1659292.png)

![3-Methoxy-4-[3-(5-methyl-2-propan-2-ylphenoxy)propoxy]benzaldehyde](/img/structure/B1659293.png)